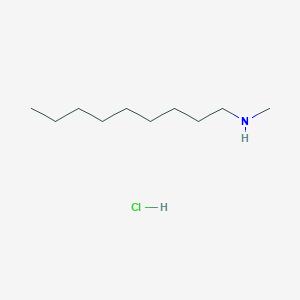

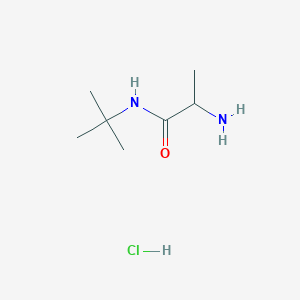

Methyl(nonyl)amine hydrochloride

説明

Methyl(nonyl)amine hydrochloride is a derivative of methylamine, where a hydrogen atom is replaced by a nonyl group . It is sold as a solution in various solvents or as an anhydrous form in pressurized containers . It is used as a building block for the synthesis of numerous commercially available compounds .

Synthesis Analysis

Methyl(nonyl)amine hydrochloride can be synthesized by converting the respective amine into its hydrochloride salt. This involves adding methanolic HCl to the ether solution of the respective amine and stirring at room temperature .

Molecular Structure Analysis

The molecular formula of Methyl(nonyl)amine hydrochloride is C10H23N•HCl, with a molecular weight of 193.76 . The N-H stretching absorption in the infrared spectrum of an amine is observed in the 3400 to 3500 cm-1 region .

Chemical Reactions Analysis

Amines, including Methyl(nonyl)amine hydrochloride, can undergo various reactions such as reaction with acid chlorides to form amides, and conversion to alkenes via a Hofmann elimination .

科学的研究の応用

Catalysis and Biomass Conversion

Amines are crucial intermediates in the chemical industry, with applications in producing agrochemicals, pharmaceuticals, detergents, and polymers. The catalytic amination of biomass-based alcohols into amines is a significant area of research, highlighting the role of amines in sustainable chemistry. This process is attractive due to water being the main byproduct, demonstrating the importance of amines in developing eco-friendly synthesis methods (Pera‐Titus & Shi, 2014).

Transition Metal-Catalyzed Syntheses

The synthesis of amines via homogeneous transition metal-catalyzed hydrosilylation methods represents another critical application. This comprehensive review on amine preparation underscores the versatility of amines in chemical synthesis, including reductive amination and the use of CO2 as a C1 building block in N-methylation of amines (Li, Sortais, & Darcel, 2016).

Nanotechnology

Amines play a pivotal role in nanotechnology, particularly in the synthesis of metal nanoparticles. For example, amines act as reductants and capping agents in gold nanoparticle synthesis, where oxidative polymerization of the amine coincides with nanoparticle formation, suggesting potential applications in creating robust nanostructures (Subramaniam, Tom, & Pradeep, 2005).

Corrosion Inhibition

Amines are effective corrosion inhibitors for metals in acidic environments. Research on amine derivative compounds as corrosion inhibitors highlights their potential in protecting materials, with implications for industrial applications in metal preservation (Boughoues et al., 2020).

Environmental Applications

Aminated materials, such as aminated pumpkin seed powder, have been explored for environmental applications like dye adsorption from aqueous solutions. These studies demonstrate the utility of amines in water treatment and pollution mitigation efforts (Subbaiah & Kim, 2016).

Safety And Hazards

特性

IUPAC Name |

N-methylnonan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N.ClH/c1-3-4-5-6-7-8-9-10-11-2;/h11H,3-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYMRFOEPNGDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(nonyl)amine hydrochloride | |

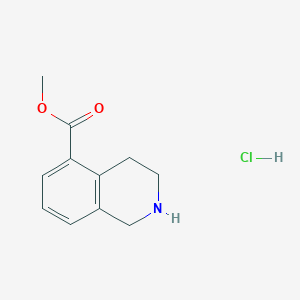

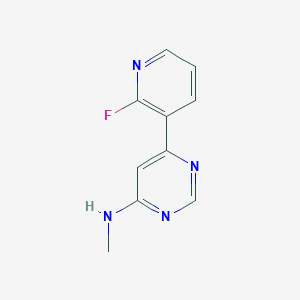

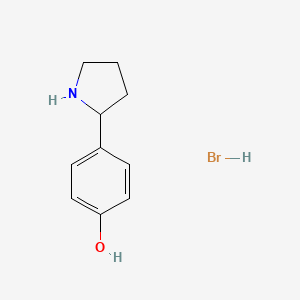

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Tert-butoxy)carbonyl]-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B1522024.png)

![2-bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B1522028.png)

![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride](/img/structure/B1522029.png)

![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1522031.png)

![4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one](/img/structure/B1522032.png)

![1-[4-(Propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522035.png)

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine hydrochloride](/img/structure/B1522039.png)